molecular formula C30H53BrO7 B1197628 Venustatriol CAS No. 105880-10-2

Venustatriol

Cat. No. B1197628
M. Wt: 605.6 g/mol
InChI Key: IFHPYSVGNHWKDY-TXODIXIKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venustatriol is a new tetracyclic ether derived from squalene, which has anti-viral activity . It has been isolated from the red alga Laurencia venusta .


Synthesis Analysis

Venustatriol has been synthesized by an enantioselective and convergent route via key intermediates . The total synthesis of venustatriol was carried out by E. J. Corey and Deok Chan Ha .


Molecular Structure Analysis

The structure and absolute configuration of Venustatriol were determined by X-ray using the absolute structure parameter x . For a detailed molecular structure analysis, tools like MolView and techniques like dimension reduction algorithms can be used .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Venustatriol are not detailed in the available resources. Generally, such properties can include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and others .

Scientific Research Applications

Synthesis of Venustatriol

Concise Synthesis of the ABC Tristetrahydropyran Substructure : The ABC tristetrahydropyran substructure, a key component of natural products like thyrsiferol and venustatriol, has been effectively synthesized from farnesyl acetate. This process achieved excellent control over the regio- and stereoselectivity of each tetrahydropyran ring formation, marking a significant advancement in the synthesis of complex natural products (McDonald & Wei, 2002).

Applications in Chemical Dynamics Simulations

Enhanced Data Utilization and Computation Reduction : VENUS, a software package for classical chemical dynamics simulation, embodies the cutting-edge in computational efficiency. By innovatively storing, managing, and leveraging intermediate data, the system minimizes expensive calculations, replacing them with lighter computations. This approach not only speeds up calculations but also broadens the scope for applying such methodologies across various scientific domains (Ahmadian et al., 2017).

Safety And Hazards

The specific safety and hazards associated with Venustatriol are not detailed in the available resources. In general, chemical hazards can include health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

properties

CAS RN

105880-10-2

Product Name

Venustatriol

Molecular Formula

C30H53BrO7

Molecular Weight

605.6 g/mol

IUPAC Name

(1R,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol

InChI

InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21-,22-,23-,24-,27+,28+,29+,30+/m1/s1

InChI Key

IFHPYSVGNHWKDY-TXODIXIKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@H]([C@@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C

SMILES

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C

Canonical SMILES

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C

synonyms

venustatriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venustatriol
Reactant of Route 2
Venustatriol
Reactant of Route 3
Venustatriol
Reactant of Route 4
Venustatriol
Reactant of Route 5
Venustatriol
Reactant of Route 6
Venustatriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.